molecular formula C7H10BrClN2 B1652669 (2-bromo-3-methylphenyl)hydrazine hydrochloride CAS No. 156941-75-2

(2-bromo-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B1652669
CAS No.: 156941-75-2
M. Wt: 237.52
InChI Key: KOIHOMXGSXWSED-UHFFFAOYSA-N
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Description

(2-bromo-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-3-methylphenyl)hydrazine hydrochloride typically involves the bromination of 3-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the phenyl ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-bromo-3-methylphenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-bromo-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The molecular pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable complexes between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenylhydrazine hydrochloride
  • 2-Bromo-3-chlorophenylhydrazine hydrochloride
  • 2-Bromo-3-nitrophenylhydrazine hydrochloride

Uniqueness

(2-bromo-3-methylphenyl)hydrazine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIHOMXGSXWSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156941-75-2
Record name Hydrazine, (2-bromo-3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156941-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-bromo-3-methylphenyl)hydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-3-methylphenylhydrazine hydrochloride (23 g) was prepared as described for 2-bromo-4-methylphenylhydrazine hydrochloride in Example 4, except using 2-bromo-3-methylaniline as starting material. ##STR34##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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